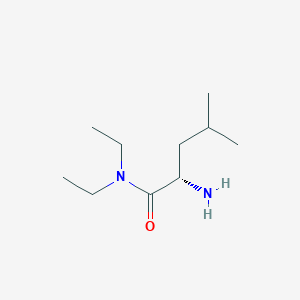

N,N-Diethyl-L-leucinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

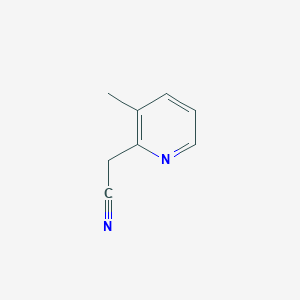

The synthesis of “N,N-Diethyl-L-leucinamide” or similar compounds often involves labeling with specific reagents . For instance, the dl-forms in peptides, which are difficult to separate on a chiral column, can be precisely separated by labeling with 1-fluoro-2,4-dinitrophenyl-5-d-leucine-N,N-dimethylethylenediamine-amide (d-FDLDA) .Molecular Structure Analysis

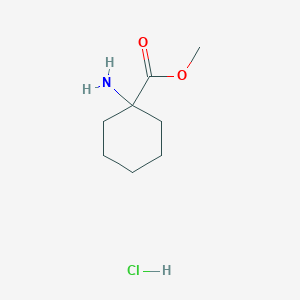

The molecular structure of “N,N-Diethyl-L-leucinamide” is complex. A similar compound, “N,N-Diethyl-D-leucinamide”, has a molecular formula of C10H22N2O and an average mass of 186.294 Da .Chemical Reactions Analysis

The chemical reactions involving “N,N-Diethyl-L-leucinamide” or similar compounds can be intricate. For example, the reaction kinetics of N,N-diethyl hydroxylamine (DEHA) and free oxygen in distilled water was studied, and a kinetic model of the chemical reaction was created based on experimental work .Wissenschaftliche Forschungsanwendungen

Enzyme Assays and Biological Activity Studies

N,N-Diethyl-L-leucinamide is prominently used in studies involving enzyme assays, particularly for leucine aminopeptidase. This enzyme plays a vital role in protein metabolism by removing N-terminal amino acids from peptides. N,N-Diethyl-L-leucinamide acts as a substrate in these assays due to its rapid hydrolysis by leucine aminopeptidase and its resistance to hydrolysis by other proteolytic enzymes, making it an ideal compound for measuring aminopeptidase activity in various biological samples (Delange & Smith, 1971). Additionally, it has been used in the study of leucine aminopeptidase produced during the molting of nematodes, highlighting its utility in parasitological research (Rogers & Brooks, 1977).

Structural and Molecular Studies

N,N-Diethyl-L-leucinamide is also significant in structural and molecular studies. Investigations into the crystal structure and molecular dynamics of L-leucinamide have provided insights into its behavior in different states. These studies involve techniques such as solid state NMR, IR, and X-ray diffraction, contributing to our understanding of the molecular properties and interactions of amino acid derivatives (Wang et al., 1997).

Synthesis of Peptides and Pseudopeptides

Furthermore, N,N-Diethyl-L-leucinamide has been utilized in the synthesis of peptides and pseudopeptides. Techniques involving N-(hydroxy)amide-containing pseudopeptides demonstrate the versatility of N,N-Diethyl-L-leucinamide in peptide chemistry. This includes its use in generating N-hydroxy-N-(alkyl)amides and N-(hydroxy)thioamide linkages, contributing to the field of synthetic organic chemistry (Wang & Phanstiel, 2000).

Nutritional and Metabolic Research

In nutritional and metabolic research, derivatives of leucine, such as N,N-Diethyl-L-leucinamide, have been examined for their biological activity and impact on growth and metabolism. These studies provide insights into the role of amino acid derivatives in nutrition and their potential applications in dietary supplements and therapeutic interventions (Rechcigl & Williams, 1961).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,N-diethyl-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHANHUTUQJHKC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627598 |

Source

|

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-L-leucinamide | |

CAS RN |

63618-45-1 |

Source

|

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)